Z-Asp-Glu-Val-Asp-chloromethylketone

cathepsin inhibition cysteine protease profiling irreversible inhibitor kinetics

Z-Asp-Glu-Val-Asp-chloromethylketone (commonly designated Z-DEVD-CMK) is a synthetic tetrapeptide chloromethylketone that functions as an irreversible, active-site-directed inhibitor of cysteine proteases. Its DEVD recognition sequence confers preferential binding to caspase-3 and caspase-7 , while the electrophilic chloromethylketone warhead alkylates the catalytic cysteine thiol to form a stable covalent thioether adduct.

Molecular Formula C27H35ClN4O12
Molecular Weight 643.0 g/mol
Cat. No. B12096606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp-Glu-Val-Asp-chloromethylketone
Molecular FormulaC27H35ClN4O12
Molecular Weight643.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39)
InChIKeyGRXANEWUMQJHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Asp-Glu-Val-Asp-chloromethylketone (Z-DEVD-CMK): A Broadly Reactive Irreversible Cysteine Protease Inhibitor with Caspase-3 and Cathepsin Activity


Z-Asp-Glu-Val-Asp-chloromethylketone (commonly designated Z-DEVD-CMK) is a synthetic tetrapeptide chloromethylketone that functions as an irreversible, active-site-directed inhibitor of cysteine proteases. Its DEVD recognition sequence confers preferential binding to caspase-3 and caspase-7 [1], while the electrophilic chloromethylketone warhead alkylates the catalytic cysteine thiol to form a stable covalent thioether adduct [2]. Originally developed as a caspase-3-selective probe, biochemical profiling subsequently demonstrated that Z-DEVD-CMK is the most potent irreversible inactivator of multiple cathepsin family members among the commonly used peptide caspase inhibitor panel [3]. The compound (CAS 250584-13-5; molecular formula C₂₇H₃₅ClN₄O₁₂; MW 643.04) is supplied as a trifluoroacetate salt with ≥95% purity, is soluble in DMSO, and requires storage at −20 °C [4].

Why Z-DEVD-CMK Cannot Be Replaced by Other DEVD-Peptide or Broad-Spectrum Caspase Inhibitors in Experimental Protocols


Despite sharing the DEVD tetrapeptide recognition motif, Z-DEVD-CMK, Ac-DEVD-CMK, and Z-DEVD-FMK exhibit markedly divergent protease inhibition profiles, cellular permeability, and in vivo efficacy that preclude simple interchange. The chloromethylketone (CMK) warhead in Z-DEVD-CMK confers an irreversible inhibition mechanism and a distinct cathepsin selectivity hierarchy—it inactivates cathepsin V with a second-order rate constant (k₂/K₁) of 355,000 M⁻¹ s⁻¹, 23‑fold higher than Z-DEVD-FMK against the same enzyme [1]. In contrast, the fluoromethylketone (FMK) analog Z-DEVD-FMK fails to inhibit cathepsins L, F, S, and X at detectable levels, while the acetyl-capped Ac-DEVD-CMK lacks the N-terminal benzyloxycarbonyl (Z) group that influences cellular uptake and intracellular stability [2]. Furthermore, the broad-spectrum inhibitor Z-VAD-FMK shows negligible activity toward cathepsins B, L, V, K, F, and S (k₂/K₁ < 170 M⁻¹ s⁻¹ for most) compared with Z-DEVD-CMK [1], yet Z-VAD-FMK and Z-DEVD-CMK were equally effective in an in vivo rat model of endotoxin-induced myocardial dysfunction when given at 3 mg kg⁻¹ [3]. A user selecting a DEVD-based inhibitor for experiments where cathepsin cross-reactivity must be either exploited or controlled therefore cannot assume functional equivalence among the DEVD-CMK, DEVD-FMK, or DEVD-CHO variants.

Quantitative Differentiation Evidence for Z-Asp-Glu-Val-Asp-chloromethylketone Against Closest Comparators


Superior Irreversible Inactivation Potency Against Cathepsin V Compared with the Fluoromethylketone Analog Z-DEVD-FMK

Z-DEVD-CMK inactivates recombinant cathepsin V with a second-order rate constant (k₂/K₁) of 355,000 M⁻¹ s⁻¹, which is 16‑fold higher than the value measured for the closely related chloromethylketone inhibitor Ac-YVAD-CMK (15,000 M⁻¹ s⁻¹) and approximately 23‑fold higher than that of the fluoromethylketone analog Z-DEVD-FMK (22,000 M⁻¹ s⁻¹) when assayed under identical in vitro conditions [1]. Z-DEVD-CMK also outperforms the broad-spectrum comparator Z-VAD-FMK by more than four orders of magnitude against cathepsin V (Z-VAD-FMK k₂/K₁ = 28 M⁻¹ s⁻¹) [1]. This demonstrates that the chloromethylketone warhead, in combination with the DEVD peptide sequence, is a critical determinant of cathepsin V inhibitory potency.

cathepsin inhibition cysteine protease profiling irreversible inhibitor kinetics

Broader Cathepsin Inhibition Spectrum Versus Z-DEVD-FMK, Which Shows No Detectable Activity Against Cathepsins L, F, S, and X

In a systematic head-to-head comparison of five caspase inhibitors against ten papain-like cysteine proteases plus legumain, Z-DEVD-CMK displayed measurable irreversible inhibition (k₂/K₁ > 10 M⁻¹ s⁻¹) against eight of the ten cathepsins tested, including cathepsin L (36,000 M⁻¹ s⁻¹), cathepsin F (22,100 M⁻¹ s⁻¹), cathepsin S (28,100 M⁻¹ s⁻¹), and cathepsin X (850 M⁻¹ s⁻¹) [1]. By contrast, Z-DEVD-FMK—which shares the identical DEVD peptide sequence but carries a fluoromethylketone warhead—showed no detectable inactivation of cathepsins L, F, and S under the same assay conditions [1]. Z-VAD-FMK, the most widely used “pan-caspase” inhibitor, exhibited k₂/K₁ values below 170 M⁻¹ s⁻¹ for all cathepsins except legumain [1]. Among the tested inhibitors, Z-DEVD-CMK was ranked as the preferred irreversible inhibitor of the majority of cathepsins in vitro [2].

cathepsin panel profiling inhibitor selectivity off-target activity

In Vivo Efficacy Equivalent to the Broad-Spectrum Inhibitor Z-VAD-FMK in a Rat Model of Endotoxin-Induced Myocardial Dysfunction, with Superiority Over Ac-YVAD-CMK

In a rat model of endotoxin-induced myocardial dysfunction, Z-DEVD-CMK administered intravenously at 3 mg kg⁻¹—given either immediately or 2 hours after endotoxin challenge (10 mg kg⁻¹ i.v.)—significantly improved myocardial contractile function, reduced caspase-1, caspase-3, and caspase-8 activation, and decreased nuclear apoptosis to a degree equivalent to the broad-spectrum caspase inhibitor Z-VAD-FMK [1]. In contrast, the caspase-1-like inhibitor Ac-YVAD-CMK at the same dose (3 mg kg⁻¹) produced no observable improvement in myocardial function and did not attenuate caspase-induced apoptosis [1]. Notably, neither Z-DEVD-CMK nor Z-VAD-FMK provided cardioprotection when administered 4 hours after endotoxin [1], defining a time-dependent therapeutic window. This in vivo dataset establishes that Z-DEVD-CMK achieves functional outcomes comparable to Z-VAD-FMK while outperforming Ac-YVAD-CMK, yet with a more restricted caspase target profile than Z-VAD-FMK in biochemical assays [2].

in vivo pharmacology myocardial apoptosis sepsis model caspase inhibition

Divergent Cellular Activity: Potent Cathepsin Inhibition in Recombinant Enzyme Assays vs. Lack of Cathepsin Inhibition in Intact Jurkat T Cells

Although Z-DEVD-CMK irreversibly inhibits recombinant caspase-3, cathepsin B, cathepsin L, cathepsin V, cathepsin F, and cathepsin S in cell-free enzyme assays, it has no measurable effect on the activity of these same cathepsins in intact Jurkat T cells at concentrations sufficient to block caspase-3-mediated apoptosis [1]. This cellular selectivity profile mirrors that reported for the fluoromethylketone analog Z-DEVD-FMK, which also fails to inhibit intracellular cathepsins in Jurkat and HEK 293 cells at concentrations up to 100 μM despite showing potent cathepsin inhibition in recombinant assays [2]. In contrast, Ac-DEVD-CMK has been shown to significantly inhibit apoptosis induced by high glucose or ingenol 3,20-dibenzoate (IDB) in cell-based assays . The differential cellular activity between recombinant and cellular contexts underscores a critical consideration: Z-DEVD-CMK’s broad cathepsin inhibition observed in vitro does not translate to intracellular cathepsin engagement in certain cell types, likely due to differential subcellular accumulation or lysosomal accessibility.

cell permeability intracellular target engagement cathepsin activity caspase selectivity

Structural Warhead Differentiation: Chloromethylketone (CMK) Confers Higher and Broader Cysteine Protease Reactivity Than Fluoromethylketone (FMK)

The chloromethylketone (CMK) reactive group in Z-DEVD-CMK is a more potent electrophile for the active-site cysteine thiolate than the fluoromethylketone (FMK) group present in Z-DEVD-FMK. This chemical difference manifests quantitatively across the cathepsin panel: Z-DEVD-CMK inactivates cathepsin B with k₂/K₁ = 5,200 M⁻¹ s⁻¹ versus 3,800 M⁻¹ s⁻¹ for Z-DEVD-FMK (1.4‑fold advantage); cathepsin V with 355,000 M⁻¹ s⁻¹ versus 22,000 M⁻¹ s⁻¹ (16‑fold advantage); and cathepsin K with 290 M⁻¹ s⁻¹ versus no detectable activity for Z-DEVD-FMK [1]. For caspase-3, the CMK warhead yields a k₂/K₁ of ~1,000,000 M⁻¹ s⁻¹ compared with 2,000 M⁻¹ s⁻¹ for the FMK analog, an ~500‑fold enhancement [1]. The enhanced reactivity of CMK arises from the lower pKa of the chloride leaving group relative to fluoride in the tetrahedral intermediate formed during nucleophilic attack by the catalytic cysteine [2]. This warhead-dependent potency difference is the primary molecular basis for the functional divergence between Z-DEVD-CMK and Z-DEVD-FMK despite their identical peptide sequences.

warhead chemistry covalent inhibitor design structure-activity relationship cysteine protease

Caspase-3 Inhibition by Z-DEVD-CMK in Cellular Context: 82% Reduction in Caspase-3 Activity at 50 μM in Cisplatin-Treated A549 Lung Cancer Cells

In a cellular oncology context, pretreatment of cisplatin-exposed human lung adenocarcinoma A549 cells with 50 μM Z-DEVD-CMK reduced caspase-3 enzymatic activity by 82% and suppressed PARP protein cleavage, confirming effective intracellular target engagement of executioner caspases . This level of cellular caspase-3 suppression is consistent with the high biochemical potency of Z-DEVD-CMK (k₂/K₁ ~1,000,000 M⁻¹ s⁻¹) [1]. While this is a single-study measurement without a direct side-by-side comparator concentration-response curve for other DEVD-based inhibitors in the same cellular model, the 82% reduction at 50 μM provides a quantitative benchmark against which alternative caspase-3 inhibitors such as Ac-DEVD-CMK (reported Ki = 230 pM in biochemical assays for the related aldehyde Ac-DEVD-CHO ) can be evaluated for cellular potency under comparable conditions.

caspase-3 cellular assay chemotherapy resistance PARP cleavage apoptosis pathway validation

Optimal Scientific and Industrial Application Scenarios for Z-Asp-Glu-Val-Asp-chloromethylketone


Simultaneous Caspase-3 and Multi-Cathepsin Inhibition in Cell-Free Biochemical Profiling

Z-DEVD-CMK is the inhibitor of choice for biochemical experiments requiring concurrent, potent, irreversible inactivation of caspase-3 (k₂/K₁ ~1,000,000 M⁻¹ s⁻¹) together with cathepsins L, V, S, F, B, and X in recombinant or tissue-extract-based systems [1]. No other DEVD-based inhibitor achieves this breadth of cathepsin coverage: Z-DEVD-FMK misses cathepsins L, F, and S entirely, while Z-VAD-FMK shows negligible activity against most cathepsins (k₂/K₁ < 170 M⁻¹ s⁻¹) [1]. At 1 μM, Z-DEVD-CMK completely inhibits cathepsin B and cathepsin X activity in tissue extracts [2], making it suitable for activity-based probe competition assays and protease activity profiling in lysates.

In Vivo Cardioprotection Studies in Endotoxemia and Sepsis Models Requiring Executioner Caspase Pathway Blockade

For in vivo studies of myocardial dysfunction in endotoxemia, Z-DEVD-CMK at 3 mg kg⁻¹ i.v. provides cardioprotective efficacy equivalent to the pan-caspase inhibitor Z-VAD-FMK—improving contractile function and reducing caspase-1/-3/-8 activation and nuclear apoptosis when administered within 2 hours of endotoxin challenge [1]. The failure of Ac-YVAD-CMK in the same model at the identical dose [1] indicates that selective caspase-1 inhibition is insufficient and that the DEVD-targeted executioner caspase coverage of Z-DEVD-CMK is necessary and sufficient for the observed therapeutic effect. The defined therapeutic window (≤2 h post-insult) provides a reproducible experimental protocol for cardioprotection studies.

Apoptosis Pathway Validation in Cancer Cell Lines Where Caspase-3 Selectivity in Intact Cells Is Required

Despite its broad in vitro cathepsin inhibition profile, Z-DEVD-CMK functions as a relatively selective caspase-3/7 inhibitor in intact Jurkat T cells and other cell types where it does not measurably engage intracellular cathepsins [1]. This property enables its use as a caspase-3 pathway probe in cellular apoptosis assays—for example, at 50 μM it achieves 82% reduction in caspase-3 activity and blocks PARP cleavage in cisplatin-treated A549 lung cancer cells [2]—without the confounding intracellular cathepsin inhibition that might occur with other broad-spectrum cysteine protease inhibitors. Researchers can thus use Z-DEVD-CMK to attribute apoptotic phenotypes specifically to executioner caspase activation.

Differentiation Between CMK- and FMK-Warhead Effects in Covalent Inhibitor Structure-Activity Studies

The quantitative kinetic data demonstrating that the CMK warhead confers ~500‑fold higher caspase-3 reactivity and enables cathepsin L/K inhibition that is completely absent with the FMK warhead [1] make Z-DEVD-CMK an essential reference compound in covalent cysteine protease inhibitor development programs. For medicinal chemistry teams optimizing warhead electrophilicity, selectivity, and residence time, Z-DEVD-CMK and Z-DEVD-FMK constitute a matched pair (identical peptide sequence, different warhead) that isolates the contribution of the reactive group to target engagement, permeability, and intracellular selectivity [2].

Quote Request

Request a Quote for Z-Asp-Glu-Val-Asp-chloromethylketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.